molecular formula C13H10N2O3S2 B3373150 2-[(2-Methoxyphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid CAS No. 953726-24-4

2-[(2-Methoxyphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid

Cat. No.: B3373150
CAS No.: 953726-24-4
M. Wt: 306.4 g/mol
InChI Key: YSKAZJWAEFDVEV-UHFFFAOYSA-N
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Description

2-[(2-Methoxyphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 2-[(2-Methoxyphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid typically involves the reaction of 2-methoxyaniline with thieno[2,3-d][1,3]thiazole-5-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

2-[(2-Methoxyphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

2-[(2-Methoxyphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(2-Methoxyphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

2-[(2-Methoxyphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid can be compared with other thiazole derivatives, such as:

    2-Aminothiazole: Known for its antimicrobial and antifungal properties.

    Thiazole-4-carboxylic acid: Studied for its potential anticancer activity.

    Thiazole-2-carboxamide: Investigated for its antiviral properties.

The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits.

Properties

IUPAC Name

2-(2-methoxyanilino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S2/c1-18-8-5-3-2-4-7(8)14-13-15-11-9(20-13)6-10(19-11)12(16)17/h2-6H,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKAZJWAEFDVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC3=C(S2)C=C(S3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(2-Methoxyphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid
Reactant of Route 2
2-[(2-Methoxyphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-[(2-Methoxyphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid
Reactant of Route 4
2-[(2-Methoxyphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-[(2-Methoxyphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid
Reactant of Route 6
2-[(2-Methoxyphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid

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